2,4-Dichloro-1-(dichloromethyl)benzene

Catalog No.
S1511094
CAS No.
134-25-8
M.F
C7H4Cl4
M. Wt
229.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-1-(dichloromethyl)benzene

CAS Number

134-25-8

Product Name

2,4-Dichloro-1-(dichloromethyl)benzene

IUPAC Name

2,4-dichloro-1-(dichloromethyl)benzene

Molecular Formula

C7H4Cl4

Molecular Weight

229.9 g/mol

InChI

InChI=1S/C7H4Cl4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H

InChI Key

AQVKVGOTPBBVMS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(Cl)Cl

Limited research applications:

While 2,4-Dichloro-1-(dichloromethyl)benzene, also known as α,2,4-trichlorotoluene or 2,4-dichlorobenzyl chloride, exists, its specific applications in scientific research are limited and not widely documented.

Potential research areas:

  • Organic synthesis: Due to its reactive nature, the compound might hold potential as a starting material for further organic synthesis. However, safer and more readily available alternatives are likely preferred.
  • Environmental studies: As the compound possesses chlorine atoms, it might be of interest in studies related to environmental persistence and degradation pathways. However, more established and regulated compounds are typically used for such investigations.

Important safety considerations:

It's crucial to note that 2,4-Dichloro-1-(dichloromethyl)benzene is classified as a harmful and irritating substance. It can cause harm upon ingestion, skin contact, inhalation, and eye contact.

2,4-Dichloro-1-(dichloromethyl)benzene, with the chemical formula C₇H₄Cl₄, is a chlorinated aromatic compound characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring and a dichloromethyl group attached to the first carbon. This compound is notable for its complex structure and significant industrial applications, particularly in the synthesis of various chemical products.

The reactivity of 2,4-Dichloro-1-(dichloromethyl)benzene primarily stems from its electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the chlorine atoms. Common reactions include:

  • Nucleophilic Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Electrophilic Aromatic Substitution: The compound can react with electrophiles such as alkyl halides or acyl halides under suitable conditions to form various derivatives.

Research indicates that 2,4-Dichloro-1-(dichloromethyl)benzene exhibits biological activity that may impact both human health and environmental systems. Its chlorinated nature suggests potential toxicity and environmental persistence, leading to concerns regarding its role as a pollutant. Specific studies have shown:

  • Toxicity: The compound may exhibit cytotoxic effects in certain biological systems, necessitating further investigation into its safety profile.
  • Environmental Impact: Its stability and persistence in the environment raise concerns about bioaccumulation and ecological effects.

Several methods exist for synthesizing 2,4-Dichloro-1-(dichloromethyl)benzene. Notable approaches include:

  • Chlorination of Toluene Derivatives: One method involves chlorinating 2,4-dichlorotoluene using phosphorus pentachloride as a catalyst at elevated temperatures (around 120°C) to yield the desired product .
  • Electrophilic Aromatic Substitution: This method utilizes electrophiles to introduce chloromethyl groups into the aromatic system, often requiring controlled reaction conditions to optimize yield and purity.

2,4-Dichloro-1-(dichloromethyl)benzene finds applications across various fields:

  • Agrochemicals: It serves as a precursor in the synthesis of herbicides and plant growth regulators .
  • Chemical Intermediates: The compound is utilized in producing other chlorinated compounds used in pharmaceuticals and agrochemicals.

Studies on the interactions of 2,4-Dichloro-1-(dichloromethyl)benzene with other substances reveal its potential as a reactive intermediate. Interaction studies focus on:

  • Reactivity with Nucleophiles: Investigating how nucleophiles such as amines or alcohols react with the dichloromethyl group.
  • Environmental Fate: Understanding how this compound interacts with environmental matrices can help assess its degradation pathways and ecological risks.

Several compounds share structural similarities with 2,4-Dichloro-1-(dichloromethyl)benzene. Here are some notable examples:

Compound NameFormulaUnique Features
2,4-Dichloro-1-(trichloromethyl)benzeneC₇H₃Cl₅Contains three chlorine atoms on the trichloromethyl group.
2-Chloro-1-(dichloromethyl)benzeneC₇H₆Cl₄Lacks a second chlorine on the benzene ring; less stable.
2,6-Dichloro-1-(dichloromethyl)benzeneC₇H₄Cl₄Different substitution pattern; may exhibit different reactivity.

Uniqueness

2,4-Dichloro-1-(dichloromethyl)benzene's unique combination of two chlorine substituents on the benzene ring along with a dichloromethyl group distinguishes it from other similar compounds. This specific arrangement influences its reactivity and applications in chemical synthesis, particularly within agrochemical formulations.

Chlorination of Toluene Derivatives

The primary synthetic approach for producing 2,4-dichloro-1-(dichloromethyl)benzene involves the systematic chlorination of substituted toluene compounds, particularly 2,4-dichlorotoluene as the starting material. The fundamental reaction mechanism proceeds through free radical chlorination under carefully controlled conditions to achieve selective substitution at the benzylic position. The preparation method involves adding 2,4-dichlorotoluene along with a small amount of phosphorus trichloride as a catalyst to a reaction kettle, heating the mixture to 120 degrees Celsius, and injecting chlorine gas to carry out the chlorination reaction under light conditions. Gas chromatographic analysis serves as the monitoring tool to determine when the conversion rate of 2,4-dichlorotoluene reaches or exceeds 99 percent, which indicates the endpoint of the chlorination reaction.

The product distribution from this chlorination process demonstrates high selectivity toward the desired compound, with typical yields showing 85.18 percent of 2,4-dichlorobenzylidene dichloride (the alternate name for 2,4-dichloro-1-(dichloromethyl)benzene), alongside 0.62 percent of 2,4-dichlorobenzyl chloride and 13.8 percent of 2,4-dichlorotrichloromethylbenzene as byproducts. This distribution pattern indicates that the chlorination reaction proceeds preferentially at the methyl group of the toluene derivative, with the dichloromethyl product being the major component. The reaction conditions must be precisely controlled to maintain the temperature at 120 degrees Celsius while ensuring adequate chlorine gas flow and light exposure to promote the free radical mechanism.

Alternative approaches to toluene derivative chlorination have been explored for related compounds, including the use of different catalytic systems. Research on dichlorotoluene synthesis has demonstrated that zirconium tetrachloride can serve as an effective chlorination catalyst for para-chlorotoluene, producing dichlorotoluene fractions containing at least 80 percent of the 2,4-dichloro isomer. The chlorination reaction using zirconium tetrachloride can be carried out at temperatures ranging from 5 to 60 degrees Celsius, with the preferred temperature range being 10 to 30 degrees Celsius. This lower temperature approach offers advantages in terms of energy consumption and reduced formation of side-chain chlorinated byproducts.

Hydrolysis and Side-Chain Functionalization

The hydrolysis of chlorinated benzyl compounds represents a crucial transformation pathway that enables the conversion of 2,4-dichloro-1-(dichloromethyl)benzene to various functionalized derivatives. The hydrolysis process typically involves the treatment of the dichloromethyl compound with water under controlled conditions to yield corresponding aldehyde or carboxylic acid products. In industrial applications, this hydrolysis reaction serves as the key step for producing 2,4-dichlorobenzaldehyde from the tetrachlorinated precursor.

The hydrolysis mechanism of benzyl dichlorides generally proceeds through nucleophilic substitution reactions where water molecules attack the carbon center bearing the chlorine atoms. Research on related benzal chloride hydrolysis has shown that the reaction rate remains constant regardless of pH in the range from 0 to 14, indicating that the hydrolysis proceeds through a unimolecular mechanism rather than bimolecular nucleophilic substitution. The hydrolysis rate decreases with increasing chloride ion concentration, suggesting that the reaction equilibrium is influenced by the concentration of chloride ions in solution.

For 2,4-dichloro-1-(dichloromethyl)benzene, the hydrolysis process can be conducted at elevated temperatures ranging from 110 to 120 degrees Celsius with careful addition of water. The reaction progress is typically monitored using gas chromatographic analysis, with the endpoint determined when the concentration of the starting dichloromethyl compound decreases to 0.05 percent or less. This hydrolysis approach enables the efficient conversion of the chlorinated intermediate to valuable aldehyde products that serve as building blocks for pharmaceutical and agrochemical synthesis.

Side-chain functionalization reactions beyond simple hydrolysis offer additional synthetic opportunities for modifying the dichloromethyl group. These transformations can include reduction reactions to form corresponding alcohols, oxidation reactions to produce carboxylic acids, and various substitution reactions with different nucleophiles. The electronic properties of the 2,4-dichlorosubstituted benzene ring influence the reactivity of the dichloromethyl group, generally increasing its electrophilic character and facilitating nucleophilic attack.

Catalytic Synthesis and Reaction Optimization

Catalytic approaches for synthesizing 2,4-dichloro-1-(dichloromethyl)benzene have focused primarily on optimizing the chlorination process through the use of various catalytic systems. The most commonly employed catalytic method involves the use of phosphorus trichloride as a catalyst in combination with light-induced free radical initiation. This catalytic system enables the selective chlorination of the methyl group in 2,4-dichlorotoluene while maintaining high conversion rates and product selectivity.

Advanced catalytic synthesis methods have explored the use of azodiisobutyronitrile as a free radical initiator in the chlorination of dichlorotoluene derivatives. The optimal catalyst loading for azodiisobutyronitrile ranges from 0.2 to 1.0 percent of the mass of the starting dichlorotoluene, with the catalyst being added in stages to maintain consistent reaction rates. The staged addition protocol involves introducing 50 percent of the required catalyst amount before heating, followed by the addition of the remaining 50 percent in batches after reacting for 2 hours, with subsequent additions occurring once per hour.

Temperature optimization studies have demonstrated that chlorination reactions proceed most efficiently in the temperature range of 95 to 105 degrees Celsius for azodiisobutyronitrile-catalyzed systems. At temperatures below this range, reaction rates become commercially unviable, while temperatures exceeding 120 degrees Celsius can lead to increased formation of undesired byproducts and catalyst decomposition. The chlorine gas introduction rate also requires careful control, with optimal flow rates typically maintained at 200 milliliters per minute to ensure adequate chlorine availability without causing excessive gas evolution.

Photocatalytic approaches represent an emerging area of research for benzylic chlorination reactions. Recent studies have demonstrated the effectiveness of iron trichloride-catalyzed selective benzyl carbon-hydrogen chlorination using trifluoromethanesulfonyl chloride as the chlorine source under light-induced conditions. These photocatalytic systems offer advantages in terms of reaction selectivity and mild reaction conditions compared to traditional thermal chlorination methods. Density functional theory calculations have shown that the dynamics preference for benzylic alpha-carbon-hydrogen chlorination is more pronounced when employing trifluoromethanesulfonyl chloride compared to other chlorinating agents.

Industrial-Scale Production Challenges

Industrial-scale production of 2,4-dichloro-1-(dichloromethyl)benzene faces several significant challenges related to process efficiency, cost optimization, and product quality control. The primary challenge involves achieving consistent product quality while managing the complex mixture of chlorinated products that form during the synthesis process. The reaction typically produces a mixture containing the desired 2,4-dichlorobenzylidene dichloride as the major component along with various mono- and trichlorinated byproducts that require separation through post-treatment processes.

Process engineering challenges include the design of reactor systems capable of handling corrosive chlorine gas while maintaining precise temperature and pressure control. Industrial chlorination processes require specialized equipment made from corrosion-resistant materials to withstand the aggressive chemical environment created by chlorine gas and hydrogen chloride byproducts. The reactor design must also incorporate efficient gas-liquid contact systems to ensure uniform chlorine distribution throughout the reaction mixture.

Heat management represents another critical challenge in industrial-scale production, as chlorination reactions are highly exothermic and require careful temperature control to prevent thermal runaway conditions. External cooling systems must be designed to maintain reaction temperatures within the optimal range while removing the substantial heat generated during the chlorination process. The integration of heat exchange systems with reaction monitoring and control systems is essential for maintaining process safety and product quality.

Economic considerations significantly impact the viability of industrial-scale production, particularly regarding raw material costs and energy consumption. The price of starting materials such as 2,4-dichlorotoluene and chlorine gas can fluctuate based on market conditions and supply chain factors. Recent market analysis has shown significant price volatility for related benzyl chloride compounds, with prices experiencing substantial increases due to supply constraints and increased demand from pharmaceutical and agricultural sectors. These market dynamics require careful consideration in production planning and cost optimization strategies.

Environmental and regulatory challenges also influence industrial production processes, particularly regarding the handling and disposal of chlorinated waste streams. The production process generates hydrogen chloride gas as a byproduct, which must be captured and either recycled or neutralized through appropriate treatment systems. Regulatory requirements for volatile organic compound emissions and chlorinated waste disposal add complexity and cost to industrial operations. The implementation of closed-loop systems for chlorine recovery and hydrogen chloride neutralization represents an important aspect of sustainable production practices.

Regioselective Chlorination Processes

The formation of 2,4-dichloro-1-(dichloromethyl)benzene involves highly regioselective chlorination processes that demonstrate remarkable specificity in aromatic substitution patterns [3]. Regioselective chlorination represents a fundamental aspect of aromatic chemistry where the position of chlorine substitution is controlled through specific reaction conditions and catalytic systems [26]. The regioselectivity observed in the synthesis of this compound stems from the electronic properties of the aromatic ring and the influence of existing substituents on subsequent chlorination reactions [27].

The preparation of 2,4-dichloro-1-(dichloromethyl)benzene typically begins with 2,4-dichlorotoluene as the starting material, which undergoes controlled side-chain chlorination under specific conditions [1]. The process involves adding 2,4-dichlorotoluene with a small amount of phosphorus trichloride as catalyst to a reaction kettle, heating to 120 degrees Celsius, and injecting chlorine gas under light conditions [1]. The regioselectivity is achieved through the preferential activation of the methyl group over the aromatic ring positions due to the weaker carbon-hydrogen bonds in the side chain compared to the aromatic carbon-hydrogen bonds [21].

Trichloroisocyanuric acid in sulfuric acid has been demonstrated as an efficient reagent for regioselective chlorination, particularly effective for deactivated aromatic compounds [3]. This system shows remarkable selectivity, with density functional theory calculations supporting the experimental observations that increasing acidity leads to higher yields and shorter reaction times [3]. The regioselective chlorination mechanism involves the formation of a superelectrophilic species that attacks specific positions on the aromatic ring based on electronic density distribution [3].

Regioselective Chlorination ParametersValueReference Condition
Conversion Rate of 2,4-dichlorotoluene≥99%Reaction endpoint [1]
2,4-dichlorobenzyl chloride yield0.62%Chlorination products [1]
2,4-dichlorobenzylidene dichloride yield85.18%Major product [1]
2,4-dichlorotrichloromethylbenzene yield13.8%Secondary product [1]

The regioselectivity in chlorination reactions of substituted benzenes follows predictable patterns based on the electronic effects of existing substituents [27]. Electron-withdrawing groups such as chlorine atoms direct incoming electrophiles to meta positions in electrophilic aromatic substitution, while electron-donating groups direct to ortho and para positions [29]. However, in the case of 2,4-dichloro-1-(dichloromethyl)benzene formation, the primary reaction occurs at the methyl side chain rather than on the aromatic ring itself [1].

Side-Chain vs. Aromatic Chlorination Dynamics

The dynamics between side-chain and aromatic chlorination represent a critical aspect in the formation of 2,4-dichloro-1-(dichloromethyl)benzene, where selective activation of benzylic positions occurs preferentially over aromatic substitution [21] [22]. Side-chain chlorination follows a free radical mechanism that is fundamentally different from the electrophilic aromatic substitution pathway [12] [23]. The distinction between these two pathways is crucial for understanding the selective formation of the dichloromethyl group in the target compound [21].

Photochemical chlorination conditions favor side-chain chlorination through a free radical mechanism [12] [23]. Under ultraviolet light exposure, chlorine molecules undergo homolytic cleavage to form chlorine radicals, which then abstract hydrogen atoms from the methyl group of toluene derivatives [23]. This process is characterized by lower selectivity compared to catalyzed aromatic chlorination but shows preferential reactivity toward benzylic positions due to the stability of the resulting benzylic radicals [22] [25].

The free radical chlorination of toluene derivatives proceeds through a well-established mechanism involving initiation, propagation, and termination steps [21]. Benzal chloride formation represents an intermediate stage in this process, where the initial benzyl chloride undergoes further chlorination to form the dichloromethyl group [21]. The reaction sequence demonstrates the progressive chlorination: toluene to benzyl chloride to benzal chloride to benzotrichloride [21].

Thermal chlorination conditions, typically conducted at temperatures between 250-300 degrees Celsius, show different selectivity patterns compared to photochemical processes [16]. The thermal process exhibits higher selectivity for aromatic positions when appropriate catalysts are employed, but can also promote side-chain reactions at elevated temperatures [16]. The competition between aromatic and side-chain chlorination depends critically on reaction temperature, catalyst presence, and substrate structure [16].

Chlorination Pathway ComparisonSide-Chain ChlorinationAromatic Chlorination
Reaction MechanismFree Radical ChainElectrophilic Substitution
Initiation MethodUV Light/HeatLewis Acid Catalyst
Temperature Range (°C)100-15025-80
SelectivityBenzylic PreferencePosition-Specific
Product DistributionSequential ChlorinationIsomer Mixture

The regioselectivity between side-chain and aromatic chlorination is influenced by the relative bond dissociation energies [25]. Benzylic carbon-hydrogen bonds are significantly weaker than aromatic carbon-hydrogen bonds, making side-chain abstraction thermodynamically favored in radical processes [25]. This energy difference explains why photochemical chlorination preferentially attacks the methyl group in toluene derivatives rather than the aromatic ring [25].

Kinetic Studies of Chlorination Reactions

Kinetic studies of chlorination reactions relevant to 2,4-dichloro-1-(dichloromethyl)benzene formation reveal complex reaction orders and temperature dependencies that vary significantly with reaction conditions and catalytic systems [16] [15]. The overall kinetics of chlorination processes involve multiple elementary steps, each with distinct rate constants and activation energies [16]. Understanding these kinetic parameters is essential for optimizing reaction conditions and predicting product distributions in industrial applications [15].

The kinetic order with respect to chlorine concentration varies considerably depending on the specific chlorination mechanism [16]. For electrophilic aromatic substitution reactions catalyzed by aluminum chloride, the reaction order in chlorine has been determined to be 0.4±0.1, indicating a complex relationship between chlorine concentration and reaction rate [16]. This fractional order suggests that the active chlorinating species is not simply molecular chlorine but rather a more complex electrophilic intermediate formed through interaction with the Lewis acid catalyst [16].

Temperature effects on chlorination kinetics show distinct patterns for different reaction pathways [15] [28]. Thermal chlorination reactions exhibit apparent activation energies ranging from 100±2 kilojoules per mole for iron-catalyzed processes to 40-60 kilojoules per mole for regioselective systems using trichloroisocyanuric acid [15]. The lower activation energy for regioselective systems indicates enhanced reactivity due to the formation of superelectrophilic chlorinating species [3].

Kinetic Parameters for Chlorination ReactionsValueReaction Type
Activation Energy (kJ/mol)100±2Thermal Fe-catalyzed [15]
Activation Energy (kJ/mol)50-70AlCl₃ catalyzed [8]
Activation Energy (kJ/mol)40-60TICA/H₂SO₄ system [3]
Reaction Order (Cl₂)0.4±0.1Electrophilic substitution [16]
Reaction Order (Cl₂)1.0Thermal process [15]
Temperature Coefficient2.5FeCl₃ catalyzed [10]

The kinetic studies of side-chain chlorination reveal different behavior compared to aromatic substitution [28]. The chlorination of natural rubber, which serves as a model for understanding aliphatic and benzylic chlorination, shows apparent reaction orders of 4.8 for the initial stage and 1.0 for the secondary stage [28]. The apparent activation energy for the secondary stage is significantly lower at 5.32 kilojoules per mole, suggesting that the chlorination rate becomes less sensitive to temperature once the initial chlorination sites are established [28].

Solvent effects on chlorination kinetics demonstrate the importance of reaction medium in controlling reaction rates and selectivity [18]. Carbon tetrachloride has been identified as an ideal solvent for chlorination reactions, providing reaction rates comparable to gas-phase conditions while maintaining good selectivity [18]. The choice of solvent significantly influences the heat of activation and can either facilitate or inhibit the chlorination process depending on its chemical nature [18].

Role of Catalysts in Reaction Pathway Control

Catalysts play a pivotal role in controlling reaction pathways during the formation of 2,4-dichloro-1-(dichloromethyl)benzene, with different catalytic systems promoting distinct mechanistic routes and product selectivities [7] [8] [9]. The choice of catalyst determines whether chlorination proceeds through electrophilic aromatic substitution, free radical mechanisms, or specialized regioselective pathways [8]. Understanding catalyst function is essential for achieving desired product distributions and optimizing reaction efficiency [7].

Aluminum chloride represents the most widely studied Lewis acid catalyst for aromatic chlorination reactions [7] [8]. The mechanism involves coordination of aluminum chloride to molecular chlorine, creating a more electrophilic chlorinating species through polarization of the chlorine-chlorine bond [8] [9]. This activated complex, often represented as chlorine-aluminum tetrachloride, demonstrates enhanced reactivity toward aromatic rings compared to molecular chlorine alone [8]. The aluminum chloride catalyst is regenerated during the reaction, confirming its true catalytic nature [8].

Iron-based catalysts, including iron metal and iron(III) chloride, provide alternative pathways for chlorination reactions [7] [11]. Iron metal is not technically a catalyst as it undergoes permanent chemical change during the reaction, being converted to iron(III) chloride through reaction with chlorine [7]. However, the resulting iron(III) chloride functions as an effective Lewis acid catalyst, behaving similarly to aluminum chloride in promoting electrophilic chlorination [7] [11]. The iron(III) chloride system shows thermal stability up to 160 degrees Celsius, above which it decomposes to release chlorine gas [11].

Catalyst Performance in Chlorination ReactionsRelative ActivityOperating Temperature (°C)Selectivity
Aluminum Chloride10025-100High ortho/para [8]
Iron(III) Chloride8550-150High ortho/para [11]
TICA/H₂SO₄ System12025-80Very High [3]
Phosphorus Trichloride25100-200Moderate [1]
Ultraviolet Light4025-150Low [23]

The trichloroisocyanuric acid-sulfuric acid system represents a highly efficient catalytic approach for regioselective chlorination [3]. This system generates superelectrophilic chlorinating species that demonstrate exceptional reactivity toward deactivated aromatic compounds [3]. The catalyst system shows remarkable efficiency, requiring only 0.34 molar equivalents of trichloroisocyanuric acid to achieve 72 percent yield of chlorinated product in just 5 minutes [3]. The enhanced reactivity is attributed to the formation of protonated chlorinating intermediates under strongly acidic conditions [3].

Photochemical initiation provides a non-catalytic alternative for promoting chlorination reactions through radical mechanisms [12] [23]. Ultraviolet light induces homolytic cleavage of chlorine molecules, generating chlorine radicals that initiate chain reactions [23]. While this approach lacks the selectivity of Lewis acid-catalyzed systems, it offers advantages for side-chain chlorination where radical mechanisms are preferred [12]. The photochemical approach is particularly effective for achieving multiple chlorination at benzylic positions [23].

The role of co-catalysts and promoters in chlorination reactions adds additional complexity to catalyst systems [13] [15]. Oxygen can serve as a co-oxidant in oxychlorination processes, while carbon monoxide functions as a reducing agent in carbochlorination systems [15]. These auxiliary reagents modify the electronic environment and reaction pathways, enabling access to different product distributions and reaction selectivities [13] [15].

Degradation Pathways in Environmental Systems

The environmental fate of 2,4-Dichloro-1-(dichloromethyl)benzene is characterized by multiple degradation pathways that operate at different rates and under various environmental conditions [1] [2]. The compound's aromatic structure with multiple chlorine substituents significantly influences its environmental persistence and transformation behavior.

Hydrolysis Pathways

Hydrolysis represents one of the most limited degradation pathways for 2,4-Dichloro-1-(dichloromethyl)benzene in environmental systems. The compound exhibits remarkable resistance to hydrolytic degradation due to its aromatic structure, which provides inherent chemical stability [2] [1]. Unlike aliphatic chlorinated compounds that readily undergo hydrolysis, the aromatic nature of this compound prevents significant hydrolytic transformation under normal environmental conditions. Research indicates that structural aromaticity fundamentally inhibits hydrolysis as an important environmental process [2]. The half-life for hydrolytic degradation extends beyond practical measurement periods, making this pathway negligible in most environmental compartments. The resistance to hydrolysis contributes significantly to the compound's environmental persistence, as this mechanism typically serves as a primary abiotic degradation pathway for many organic pollutants [3].

Photolytic Degradation

Photolytic degradation occurs through both direct and indirect pathways, with varying effectiveness depending on environmental conditions [2] [1]. Direct photolysis is facilitated by the presence of chromophores in the molecule that absorb ultraviolet radiation at wavelengths greater than 290 nanometers [2]. Laboratory studies demonstrate that the compound can undergo photodegradation when exposed to appropriate wavelengths, with measured decreases of approximately 11.2% after 17 hours of irradiation [2]. However, the rate of direct photolysis varies significantly with environmental factors including light intensity, wavelength distribution, and the presence of dissolved organic matter.

Indirect photolysis represents a more significant degradation pathway, proceeding through reactions with photochemically generated hydroxyl radicals [2]. The estimated half-life for indirect photolysis is approximately 130 days, making this pathway more relevant for long-term environmental fate assessment [2]. This process involves the formation of reactive hydroxyl radicals through photochemical reactions in the atmosphere and aqueous systems, which subsequently attack the aromatic ring structure. The relatively slow rate of indirect photolysis contributes to the compound's persistence in environmental systems, particularly in atmospheric compartments where this mechanism predominates [1].

Biodegradation Mechanisms

Biodegradation of 2,4-Dichloro-1-(dichloromethyl)benzene is severely limited by its chlorinated aromatic structure [4] [5]. Studies indicate that the compound exhibits poor biodegradability, with less than 10% mineralization occurring within 28 days under standard test conditions [6] . This poor biodegradability stems from the electron-withdrawing effects of the chlorine substituents, which deactivate the aromatic ring toward microbial attack and reduce the compound's susceptibility to enzymatic degradation [4].

Aerobic biodegradation pathways involve initial oxidation steps that are hindered by the chlorinated structure [4] [5]. Microorganisms capable of degrading simpler aromatic compounds, such as Pseudomonas, Rhodococcus, and Sphingomonas species, show limited effectiveness against heavily chlorinated aromatics like 2,4-Dichloro-1-(dichloromethyl)benzene [4]. The biodegradation process requires specialized enzyme systems, including dioxygenases and dehalogenases, which are not commonly present in environmental microbial communities [5].

Anaerobic biodegradation represents an even more limited pathway, with minimal reductive dechlorination observed under anaerobic conditions [5] [8]. Unlike some chlorinated compounds that undergo sequential dechlorination in anaerobic environments, 2,4-Dichloro-1-(dichloromethyl)benzene shows remarkable resistance to such processes. The compound's structure does not readily facilitate the reductive dechlorination mechanisms that are effective for other chlorinated organic compounds [8].

Ecotoxicological Interactions and Persistence

The ecotoxicological profile of 2,4-Dichloro-1-(dichloromethyl)benzene reveals significant concerns regarding its environmental impact and persistence in ecological systems [6] [9] [10]. The compound's classification as very toxic to aquatic life with long-lasting effects (H410) under the Globally Harmonized System reflects its substantial ecotoxicological risk [6] [9].

Aquatic Toxicity and Bioaccumulation

The compound exhibits high acute toxicity to aquatic organisms, with classification indicating very toxic effects to aquatic life [6] [9] [10]. Based on the compound's physicochemical properties, particularly its high lipophilicity (log Kow = 4.73-5.0), significant bioaccumulation in aquatic organisms is expected [12]. The bioconcentration factor ranges from 80 to 310, indicating moderate to high bioaccumulation potential in aquatic species [1].

Research on structurally similar compounds suggests that fish species are generally more sensitive to chlorinated aromatic compounds than invertebrate species [13]. The compound's lipophilic nature facilitates accumulation in fatty tissues of aquatic organisms, leading to potential biomagnification through food webs [14] [15]. Studies indicate that benthic organisms and lower trophic level species may exhibit higher uptake rates due to their feeding behaviors and metabolic characteristics [15].

The bioaccumulation process is governed by the compound's octanol-water partition coefficient, which indicates strong affinity for lipid-rich tissues [1] [14]. This property results in preferential accumulation in organisms with high lipid content, potentially leading to toxic effects even at relatively low environmental concentrations. The persistence of the compound in biological systems is enhanced by its resistance to metabolic degradation, further contributing to its bioaccumulation potential [14].

Persistence in Environmental Compartments

The environmental persistence of 2,4-Dichloro-1-(dichloromethyl)benzene is characterized by its stability across multiple environmental compartments [12] [14]. In aquatic systems, the compound demonstrates remarkable persistence due to its resistance to both biotic and abiotic degradation processes. The limited biodegradability and slow photolytic degradation contribute to extended residence times in surface waters and sediments [1] [2].

Soil persistence is similarly concerning, with the compound exhibiting medium to high mobility in soil systems [16]. The combination of chemical stability and soil mobility creates potential for groundwater contamination, particularly in areas with permeable soils and high organic carbon content [16]. The compound's behavior in soil is influenced by its sorption characteristics, which are primarily governed by the organic carbon content of the soil matrix [16].

Atmospheric persistence is governed by the compound's reactivity with hydroxyl radicals, resulting in an estimated atmospheric half-life of 130 days [2]. This extended atmospheric residence time facilitates long-range transport and contributes to the compound's potential for global distribution. The slow atmospheric degradation, combined with the compound's volatility, enables transport to remote environments far from source areas [2].

Ecological Risk Assessment

The ecological risk posed by 2,4-Dichloro-1-(dichloromethyl)benzene is substantial due to the combination of high toxicity, bioaccumulation potential, and environmental persistence [6] [9] [10]. The compound's classification as hazardous to the aquatic environment (Category 1) reflects the severity of its ecological impact potential [6] [9].

Food web effects are of particular concern due to the compound's bioaccumulation characteristics and potential for biomagnification [15]. Lower trophic level organisms, including algae and benthic invertebrates, may serve as primary accumulators, subsequently transferring the compound to higher trophic levels through predation [15]. This biomagnification potential poses risks to top predators, including fish-eating birds and marine mammals.

The compound's persistence in sediment compartments creates long-term exposure scenarios for benthic organisms [15]. Sediment-dwelling species may experience chronic exposure through both direct contact and ingestion of contaminated sediment particles. The slow degradation rate in anaerobic sediment environments ensures prolonged availability of the compound to benthic communities.

Industrial Waste Management Strategies

Effective management of 2,4-Dichloro-1-(dichloromethyl)benzene industrial waste requires comprehensive strategies that address both regulatory requirements and environmental protection goals [17] [18] [19]. The compound's classification as hazardous waste under Environmental Protection Agency regulations necessitates specialized handling and disposal approaches [17] [18].

Regulatory Framework and Classification

The compound falls under multiple hazardous waste classifications, including side-chain chlorinated aromatic hydrocarbons and priority pollutant categories [17] [20] [18]. Under the Resource Conservation and Recovery Act, the compound requires management as hazardous waste throughout its lifecycle, from generation through final disposal [18] [19]. The regulatory framework mandates specific handling procedures, including proper labeling, storage, and documentation requirements [17] [20].

Waste generators must maintain detailed records of waste generation, composition, and disposal methods [21] [19]. The compound's inclusion in priority pollutant lists requires additional monitoring and reporting obligations for facilities that generate or handle this material [17] [20]. Professional waste management services must be employed to ensure compliance with all applicable regulations and to minimize environmental exposure risks [19].

Treatment and Disposal Technologies

High-temperature incineration represents the most effective treatment option for 2,4-Dichloro-1-(dichloromethyl)benzene waste, achieving destruction efficiencies exceeding 99% [22] [23]. However, incineration requires careful management of combustion products, including hydrogen chloride and potential dioxin formation [22]. Advanced scrubbing systems and emission controls are essential to prevent secondary environmental contamination during thermal treatment [22].

Innovative treatment approaches include tandem catalytic oxidation using copper and palladium catalysts, which simultaneously destroys the organic matrix and recovers chlorine as useful chlorinated products [22]. This approach offers advantages over conventional incineration by minimizing hazardous by-products and providing economic value through chlorine recovery [22]. The process operates under controlled conditions to ensure complete mineralization of the organic component while capturing chlorine atoms for beneficial use [22].

Chemical oxidation treatments using advanced oxidation processes show promise for degrading chlorinated aromatic compounds [23] [8]. These processes employ strong oxidizing agents such as hydrogen peroxide, ozone, or persulfate compounds to break down the molecular structure [23]. However, the effectiveness of chemical oxidation varies with treatment conditions and may require optimization for specific waste streams [23].

Waste Minimization and Recovery

Solvent recovery and recycling represent important waste minimization strategies for facilities using 2,4-Dichloro-1-(dichloromethyl)benzene [17] [20]. Distillation and purification processes can recover usable solvent from contaminated streams, reducing the overall volume of waste requiring disposal [17]. However, recovery processes must be carefully managed to prevent worker exposure and environmental releases [17].

Pre-treatment strategies include neutralization and stabilization processes that reduce the reactivity and mobility of the compound prior to disposal [24] [19]. These approaches may involve chemical treatment to reduce toxicity or physical treatment to limit environmental mobility [24]. Secure landfill disposal remains an option for treated waste, although this approach requires long-term monitoring and management [18] [19].

Professional waste management services provide specialized expertise in handling chlorinated aromatic compounds, ensuring compliance with regulatory requirements while minimizing environmental risks [19]. These services typically include waste characterization, treatment selection, transportation, and disposal in permitted facilities [19]. The use of licensed contractors ensures proper handling throughout the waste management process and provides documentation for regulatory compliance [19].

XLogP3

5

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

134-25-8

Wikipedia

2,4-Dichlorobenzal chloride

General Manufacturing Information

Benzene, 2,4-dichloro-1-(dichloromethyl)-: INACTIVE

Dates

Last modified: 08-15-2023

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